![molecular formula C10H9N3O B1246971 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- CAS No. 113934-25-1](/img/structure/B1246971.png)
1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)-
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Overview
Description
1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is a chemical compound with the molecular formula C10H9N3O . It is a derivative of 1H-1,2,3-triazole, a class of compounds known for their versatility in various applications .
Synthesis Analysis
The synthesis of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- and its derivatives often involves a two-step process. The first step is the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol . The second step involves oxidation or hydrolysis .Chemical Reactions Analysis
The reaction of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- with alkylamines has been reported . For hexylamine, a one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Triazole derivatives, including 1-(4-methylphenyl)triazole-4-carbaldehyde , have been synthesized as intermediates in the development of anticancer agents. Their structural versatility allows for the creation of compounds that can interact with various biological targets, potentially leading to novel treatments for cancer .
Antifungal Applications
The triazole moiety is a common feature in many antifungal agents. The synthetic versatility of the formyl group in triazole-4-carbaldehydes enables the synthesis of new molecules that could be tested for antifungal activity, contributing to the fight against fungal infections .
Anti-Tuberculosis Compounds
Research into triazole derivatives extends to the synthesis of compounds with potential anti-tuberculosis properties. The ability to create diverse structures using 1-(4-methylphenyl)triazole-4-carbaldehyde as an intermediate can lead to the discovery of new drugs to combat tuberculosis .
Anti-Inflammatory and Antidiabetic Drugs
The formyl group in triazole-4-carbaldehydes is a pivotal functional group for synthesizing intermediates used in anti-inflammatory and antidiabetic drugs. These compounds can modulate biological pathways, offering therapeutic benefits for conditions like diabetes and chronic inflammation .
Bioimaging Agents
In the field of bioimaging, triazole derivatives can be used to create contrast agents that help in the visualization of biological processes. The formyl group in 1-(4-methylphenyl)triazole-4-carbaldehyde allows for the attachment of imaging moieties, aiding in medical diagnostics .
Coordination Chemistry: Ligand Synthesis
Imines derived from triazole-4-carbaldehydes serve as ligands in coordination chemistry. They can bind to metal ions, forming complexes that are useful in catalysis and materials science .
Protein Engineering: N-Terminal Modification
1H-1,2,3-Triazole-4-carbaldehyde: derivatives have been developed for the site-specific modification of the N-terminus of proteins. This method is crucial for the development of pharmaceutical conjugates, bioimaging reagents, and protein-based materials .
Synthetic Organic Chemistry: Reagent for 1-Alkyl-4-Formyltriazoles
The compound is used as a reagent in the synthesis of 1-alkyl-4-formyltriazoles, which are valuable intermediates in organic synthesis. They can be used to create a wide range of structurally diverse molecules for further application in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Related 1h-1,2,3-triazole derivatives have been reported to target the virus nucleoprotein in influenza a . Additionally, other indole derivatives have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that 1h-1,2,3-triazole effectively promotes proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Related 1h-1,2,3-triazole analogs have been found to inhibit the enzyme carbonic anhydrase-ii , which plays a crucial role in maintaining acid-base balance in the body. This suggests that 1-(4-methylphenyl)triazole-4-carbaldehyde may affect similar biochemical pathways.
Result of Action
Related compounds have shown growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that 1-(4-methylphenyl)triazole-4-carbaldehyde may have similar effects.
Action Environment
It is known that the compound is a stable organic compound , suggesting that it may be resistant to various environmental conditions.
properties
IUPAC Name |
1-(4-methylphenyl)triazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADMLFUJSLSFBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447204 |
Source
|
Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113934-25-1 |
Source
|
Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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